molecular formula C20H17FN4O2S B2955713 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1171883-90-1

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2955713
M. Wt: 396.44
InChI Key: WOLVECKUPLPJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

Research on derivatives of compounds with similar structural features has shown significant anti-inflammatory activity. For instance, compounds synthesized by reacting pyrazole with various substitutions have been evaluated for their anti-inflammatory effects. Among these, some derivatives demonstrated notable anti-inflammatory activity, suggesting potential applications in developing treatments for inflammation-related disorders (Sunder & Maleraju, 2013).

Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored as novel potential antipsychotic agents. These compounds were found to reduce spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, a common target for existing antipsychotic drugs. This research suggests the potential use of such compounds in developing new antipsychotic medications (Wise et al., 1987).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of novel compounds for anticancer activity. For example, fluoro-substituted benzopyrans have shown anti-lung cancer activity, indicating the potential of such compounds in cancer treatment (Hammam et al., 2005). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity, suggesting their use in oxidative stress-related conditions, including cancer (Chkirate et al., 2019).

Antimicrobial Activities

Novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant antibacterial and antifungal effects. Such compounds could have applications in developing new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-12-10-17(22-18(26)11-13-6-8-14(27-2)9-7-13)25(24-12)20-23-19-15(21)4-3-5-16(19)28-20/h3-10H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVECKUPLPJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

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